(-)-Englerin B

TRPC4/C5 ion channel pharmacology Calcium flux assay Electrophysiology

TRPC4/C5 target engagement studies demand a validated inactive comparator. (-)-Englerin B-the desglycoloyl analog of englerin A-completely lacks TRPC4/C5 agonism and anti-proliferative activity across >500 cancer cell lines, making it the mandatory negative control for englerin-based programs. • Validated inactive in Ca²⁺ influx, membrane depolarization, and growth inhibition assays; no TRPC4/C5 activation observed. • 92% one-step saponification yield from englerin A; serves as a key synthetic intermediate for glycolate ester SAR libraries. • Certified phyproof® Reference Substance with lot-specific COA for GLP-compliant LC-MS/MS method validation (MS/MS transition m/z 373.2 → 131.0). • Essential matched vehicle control for in vivo englerin A toxicology studies-does not cause the acute lethality observed with englerin A at 1 mg/kg IV.

Molecular Formula C24H32O4
Molecular Weight 384.5 g/mol
Cat. No. B14860696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Englerin B
Molecular FormulaC24H32O4
Molecular Weight384.5 g/mol
Structural Identifiers
SMILESCC1CCC2C1C(C3(CC(C2(O3)C)O)C(C)C)OC(=O)C=CC4=CC=CC=C4
InChIInChI=1S/C24H32O4/c1-15(2)24-14-19(25)23(4,28-24)18-12-10-16(3)21(18)22(24)27-20(26)13-11-17-8-6-5-7-9-17/h5-9,11,13,15-16,18-19,21-22,25H,10,12,14H2,1-4H3/b13-11+/t16-,18-,19-,21-,22+,23+,24-/m1/s1
InChIKeyVWHNJBKOOIZSEF-HDKQFOQASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buyer's Guide to (-)-Englerin B: Potency, Selectivity, and Differentiation from Closest Analogs


(-)-Englerin B (Desglycoloylenglerin A; CAS 1094250-13-1) is an oxo-bridged guaiane sesquiterpene diester co-isolated with englerin A from the stem bark of Phyllanthus engleri [1]. While englerin A potently inhibits growth of renal cancer cell lines via TRPC4/C5 cation channel agonism (GI50 ~1–87 nM), (-)-englerin B lacks the glycolate ester side chain essential for this activity and is consequently unable to activate TRPC4/C5 channels or suppress tumor cell proliferation [1][2]. This critical structural distinction positions (-)-englerin B not as a weaker congener but as a functionally inactive comparator—a role validated across >500 cancer cell lines—making it an indispensable negative control, synthetic intermediate, and certified analytical reference standard for englerin-based research programs [2][3].

Why (-)-Englerin B Cannot Be Replaced by Englerin A or Other Guaiane Sesquiterpenes


Englerin A and (-)-englerin B share an identical epoxy-guaiane core and cinnamate ester side chain; however, the absence of the glycolate ester at the C-9 position in (-)-englerin B completely abrogates TRPC4/C5 channel activation and anti-proliferative activity [1]. Substitution with englerin A in experiments requiring an inactive control would yield false-positive target engagement signals, while englerin B acetate (GI50 ~1350 nM in A498 cells) retains residual, non-equivalent activity that precludes its use as a true negative control [1][2]. Similarly, the (+)-enantiomer of englerin A is inactive at 1 µM but cannot serve as a synthetic precursor for englerin A, unlike (-)-englerin B which can be selectively saponified and re-esterified to generate diverse glycolate analogues [3].

Head-to-Head Quantitative Differentiation of (-)-Englerin B Versus Closest Analogs


TRPC4/C5 Channel Agonism: Complete Inactivity of (-)-Englerin B vs. Potent Activation by Englerin A

Englerin A potently activates TRPC4/C5 channels, inducing calcium influx and membrane depolarization, whereas (-)-englerin B—differing only by the absence of the glycolate ester—elicits no detectable TRPC4 or TRPC5 current. In HEK293T cells overexpressing TRPC4, 5 µM englerin A evokes robust currents that are fully blocked by the TRPC4/C5 inhibitor ML204 (10 µM) [1]. In contrast, englerin B produces no measurable current above baseline in the same electrophysiology system [1]. This functional binary (active vs. inactive) establishes (-)-englerin B as the only structurally matched, target-inert control for TRPC4/C5 pharmacology studies.

TRPC4/C5 ion channel pharmacology Calcium flux assay Electrophysiology

Renal Cancer Cell Growth Inhibition: Nanomolar Potency of Englerin A vs. Inactivity of (-)-Englerin B

The original isolation paper and subsequent independent profiling experiments consistently demonstrate that englerin A exhibits potent growth inhibition against renal cancer cell lines (A498 GI50 = 10 nM; UO-31 and RXF 393 in the low nanomolar range), with 1000-fold selectivity for renal over non-renal cell lines [1][2]. (-)-Englerin B, lacking the glycolate ester, shows no significant cell growth inhibition in any of the NCI 60 cell lines, including A498 [1][2]. In a larger panel of 524 cancer cell lines from the Cancer Cell Line Encyclopedia, englerin A potently inhibited growth in a subset, while the englerin B scatter plot confirmed that no cancer cell line had its growth potently inhibited by this molecule [2].

Renal cell carcinoma NCI 60 cell line screening Antiproliferative activity

In Vivo Lethality Profile: Englerin A Toxic Near Therapeutic Doses vs. (-)-Englerin B as a Tolerated Metabolite

Englerin A is rapidly lethal in rodents when administered intravenously near doses required for TRPC4 channel activation; one rat died before the first 5-minute blood sample could be collected following a 1 mg/kg IV dose [1]. Englerin A is unstable in rodent serum, undergoing conversion to the inactive metabolite (-)-englerin B [2]. By contrast, intravenous infusion of (-)-englerin B in anesthetized rats, using the same escalating-dose protocol, was tolerated without the acute lethality observed with englerin A [1]. After oral administration of 5 mg/kg englerin A to rats, both englerin A and englerin B are detectable in plasma by LC-MS/MS, confirming that (-)-englerin B is the major circulating metabolite [1].

In vivo toxicology Pharmacokinetics Drug metabolism

Synthetic Accessibility: High-Yield Conversion of Englerin A to (-)-Englerin B vs. De Novo Analogue Synthesis

(-)-Englerin B is accessible in a single step from englerin A via selective saponification of the more reactive glycolic ester moiety, with reported yields as high as 92% [1]. In contrast, de novo total synthesis of (-)-englerin B (or englerin A) requires 12–20 steps with overall yields of 2.9–6.8% depending on the route [2][3]. This dramatic difference in synthetic efficiency makes (-)-englerin B the preferred starting material for SAR campaigns targeting the glycolate position: it can be re-esterified with diverse acyl groups to generate libraries of C-9-modified englerin analogues in a single step, bypassing the need for repeated total synthesis [2].

Total synthesis Selective saponification Chemical intermediate

Certified Reference Standard with Defined Chromatographic Purity vs. Research-Grade Analogues

(-)-Englerin B is commercially available as a phyproof® Certified Reference Substance (Sigma-Aldrich PHL83850) with chromatographic purity ≥90.0% (HPLC), supplied with a certificate of analysis documenting the exact purity value for each lot . By contrast, englerin A and most englerin analogues are typically sold as research-grade compounds without certified purity documentation, precluding their use in validated analytical methods. The availability of (-)-englerin B as a primary reference standard enables its deployment in GLP-compliant bioanalytical method validation, pharmacokinetic studies requiring LC-MS/MS quantification of englerin A and its metabolite, and quality control of synthetic englerin batches [1].

Analytical reference standard Certified purity Quality control

Validated Negative Control Across >500 Cancer Cell Lines vs. Englerin B Acetate with Residual Activity

The Cancer Cell Line Encyclopedia profiling experiment (CLiP) evaluated englerin A and (-)-englerin B against 524 well-characterized cancer cell lines. Englerin A potently inhibited growth in a subset of lines across multiple lineages, while (-)-englerin B showed no potent growth inhibition in any of the 524 cell lines tested [1]. This contrasts with englerin B acetate (3), which retains measurable, albeit weak, anti-proliferative activity (GI50 = 1350 nM in A498 cells, approximately 135-fold weaker than englerin A based on NCI 60 data) [2]. The englerin B acetate also maintains the same renal selectivity profile as englerin A, making it unsuitable as a negative control [2]. The absolute inactivity of (-)-englerin B across the entire CCLE panel, combined with its structural identity to englerin A save for the glycolate ester, makes it the gold-standard negative control for any cell-based or in vivo englerin pharmacology experiment [1].

Negative control validation Cell line profiling Phenotypic screening

Procurement-Relevant Application Scenarios for (-)-Englerin B


Negative Control for TRPC4/C5-Mediated Pharmacology Studies

In any experiment designed to test whether an observed phenotype is mediated through TRPC4 or TRPC5 channel activation, (-)-englerin B must be run in parallel with englerin A. The PLoS ONE 2015 study demonstrated that englerin A-induced calcium influx, membrane depolarization, and growth inhibition are fully attributable to TRPC4/C5 agonism and are completely absent with (-)-englerin B [1]. Laboratories investigating TRPC4/C5 biology, screening for novel TRPC4/C5 modulators, or validating target engagement should procure (-)-englerin B as the mandatory inactive comparator to control for off-target effects of the englerin scaffold.

Late-Stage Diversification Intermediate for Englerin Glycolate SAR

Given the 92% one-step yield for selective saponification of englerin A to (-)-englerin B, medicinal chemistry teams pursuing glycolate ester SAR should stock (-)-englerin B as a key intermediate [1]. Re-esterification with diverse carboxylic acids, sulfonic acids, or carbamates can rapidly generate focused analogue libraries. The ACS Med Chem Lett 2022 paper demonstrated that esterification of (-)-englerin B with methyl sulfate yields compound 2 with GI50 values of 100–500 nM in sensitive renal lines, retaining englerin A-like selectivity (Pearson r = 0.82), while trans-cinnamate re-esterification yields an inactive compound [2]. This divergent SAR underscores the value of (-)-englerin B as a clean starting point for glycolate replacement campaigns.

Bioanalytical LC-MS/MS Quantification of Englerin A Metabolism

Pharmacokinetic studies of englerin A require accurate quantification of both parent drug and its primary inactive metabolite, (-)-englerin B. The PLoS ONE 2015 study validated an LC-MS/MS method with MS/MS transitions m/z 373.2 → 131.0 for (-)-englerin B, achieving sufficient sensitivity to monitor plasma concentrations following oral dosing (5 mg/kg in rats) [1]. As a certified phyproof® Reference Substance with ≥90.0% HPLC purity and lot-specific certificate of analysis, (-)-englerin B enables GLP-compliant method validation, calibration curve construction, and quality control sample preparation for preclinical ADME studies .

In Vivo Control for Englerin A Toxicology Studies

Englerin A's acute cardiovascular toxicity—lethal within minutes at 1 mg/kg IV in rats—necessitates a matched control compound that lacks TRPC4/C5 activity but retains comparable physicochemical properties to control for formulation-related effects [1]. (-)-Englerin B, administered via the same IV infusion protocol, does not cause acute lethality, making it the appropriate vehicle control for in vivo pharmacodynamic and toxicology experiments [1]. Investigators conducting englerin A efficacy studies in xenograft models should procure (-)-englerin B to differentiate target-mediated toxicity from formulation- or scaffold-related effects.

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